molecular formula C7H6FNO2S B1280812 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide CAS No. 845644-47-5

5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

Cat. No.: B1280812
CAS No.: 845644-47-5
M. Wt: 187.19 g/mol
InChI Key: UGYJNSPJVSELQO-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorine atom at the 5-position and the 1,1-dioxide functional group adds to its distinct chemical properties.

Mechanism of Action

Mode of Action

. Nitrosation is a process where a nitroso group is introduced into a molecule, often leading to significant changes in the molecule’s properties and reactivity.

Biochemical Pathways

, it may be involved in pathways where nitrosation is a key step.

Action Environment

5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is stable to air and moisture across a broad range of temperatures

Biochemical Analysis

Biochemical Properties

5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide byproducts, which are easily recovered to regenerate the reagent . The nature of these interactions often involves reversible transnitrosation and oxidation processes, highlighting the compound’s versatility in biochemical applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to undergo nitrosation reactions under mild conditions further adds to its versatility . These reactions often involve the formation of stable intermediates that can modulate gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable to air and moisture across a broad range of temperatures, which ensures its longevity in experimental setups . Its stability and degradation patterns can influence long-term cellular functions observed in both in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. These threshold effects are essential for determining the safe and effective use of the compound in preclinical studies . Detailed dosage studies help in understanding the compound’s pharmacokinetics and pharmacodynamics.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in nitrosation reactions is particularly noteworthy, as it can modulate the activity of enzymes involved in these pathways . Understanding these interactions is key to leveraging the compound’s full potential in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-nitrobenzenesulfonamide.

    Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Cyclization: The resulting amine undergoes cyclization with a suitable reagent, such as sulfur dichloride, to form the isothiazole ring.

    Oxidation: The final step involves the oxidation of the isothiazole ring to introduce the 1,1-dioxide functional group. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate efficient reactions.

    Catalysts and Reagents: Using high-quality catalysts and reagents to achieve desired reaction outcomes.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce different functional groups at the 5-position.

Scientific Research Applications

5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: Lacks the fluorine atom at the 5-position.

    5-Chloro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide: Contains a chlorine atom instead of fluorine.

    5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom at the 5-position in 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications.

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYJNSPJVSELQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478125
Record name 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845644-47-5
Record name 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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